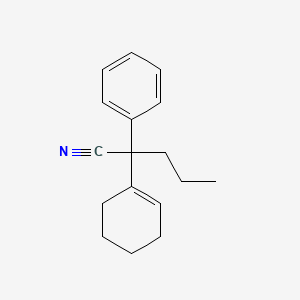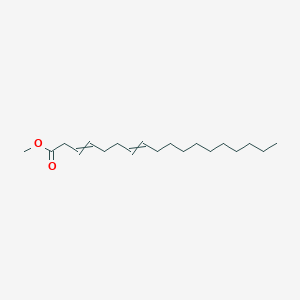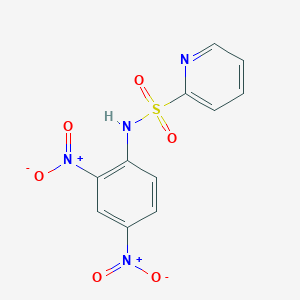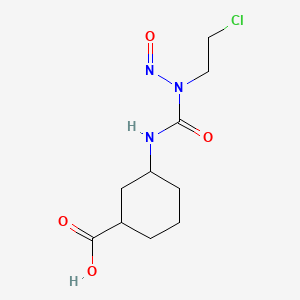
8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,8,8a-hexahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,8,8a-hexahydronaphthalene is a complex organic compound characterized by its unique structure, which includes a butenyl group and multiple methyl groups attached to a hexahydronaphthalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,8,8a-hexahydronaphthalene typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of a naphthalene derivative with a butenyl halide under basic conditions. This is followed by a series of reduction and methylation reactions to introduce the necessary methyl groups.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes to improve yield and efficiency. Catalysts such as palladium or nickel may be used to facilitate the hydrogenation and alkylation steps. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the production of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,8,8a-hexahydronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to produce fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Fully saturated hydrocarbons
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,8,8a-hexahydronaphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,8,8a-hexahydronaphthalene involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact mechanism can vary depending on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,8,8a-hexahydronaphthalene
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Indole derivatives with enyne or diene substituents
Uniqueness
This compound is unique due to its specific structural features, including the butenyl group and multiple methyl groups
Eigenschaften
CAS-Nummer |
60746-45-4 |
|---|---|
Molekularformel |
C17H26 |
Molekulargewicht |
230.4 g/mol |
IUPAC-Name |
8-but-3-enyl-4,7,8a-trimethyl-2,3,5,8-tetrahydro-1H-naphthalene |
InChI |
InChI=1S/C17H26/c1-5-6-9-15-14(3)10-11-16-13(2)8-7-12-17(15,16)4/h5,10,15H,1,6-9,11-12H2,2-4H3 |
InChI-Schlüssel |
RGNCHLBATYIVSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CC=C(C(C2(CCC1)C)CCC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methyl-3-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-1-one](/img/structure/B14598019.png)


![[3,4-Diacetyloxy-5-(4-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14598027.png)
methyl}amino)benzoic acid](/img/structure/B14598032.png)
![3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one](/img/structure/B14598034.png)





